1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Description

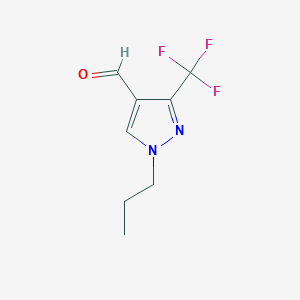

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H9F3N2O It is characterized by the presence of a pyrazole ring substituted with a propyl group at the 1-position, a trifluoromethyl group at the 3-position, and a formyl group at the 4-position

Properties

IUPAC Name |

1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDPJEHWRHQAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with propyl bromide in the presence of a base to introduce the propyl group. This is followed by formylation at the 4-position using a formylating agent such as Vilsmeier-Haack reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Scientific Research Applications

Medicinal Chemistry Applications

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde exhibits promising biological activities that make it a candidate for drug development.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory properties. Studies indicate that certain derivatives demonstrate efficacy comparable to established anti-inflammatory drugs like diclofenac sodium . For instance:

- Case Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds exhibited significant inhibition of inflammation, with some showing higher potency than traditional NSAIDs .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Various pyrazole derivatives have been evaluated for their effectiveness against bacterial strains such as E. coli and S. aureus.

- Case Study : A study demonstrated that specific pyrazole derivatives exhibited antibacterial activity, with minimal inhibitory concentrations determined for several compounds .

Cancer Research

Pyrazole derivatives are being investigated for their potential antitumor activities. The unique trifluoromethyl group may enhance interactions with biological targets involved in cancer progression.

- Research Insight : Ongoing studies are exploring the mechanism of action of these compounds against various cancer cell lines, focusing on their ability to induce apoptosis and inhibit cell proliferation.

Agricultural Applications

The agricultural sector is increasingly interested in pyrazole derivatives for their potential as agrochemicals.

Fungicides and Insecticides

This compound has been identified as a precursor in the synthesis of fungicides and insecticides.

- Research Findings : Pyrazole compounds have shown effectiveness against various fungal pathogens, making them valuable in crop protection strategies. For example:

- Fungicide Development : Research has led to the development of new fungicides based on pyrazole structures that target specific fungal enzymes.

Herbicides

The compound's ability to modulate plant growth pathways positions it as a candidate for herbicide development.

- Case Study : Studies indicate that certain pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation, suggesting potential use as selective herbicides .

Structural Characteristics

The molecular structure includes a trifluoromethyl group that enhances lipophilicity and bioactivity, making it suitable for medicinal applications .

Mechanism of Action

The mechanism of action of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

3-(Trifluoromethyl)pyrazole: Lacks the propyl and formyl groups, making it less versatile in chemical reactions.

1-Propyl-3-methylpyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

1-Propyl-3-(trifluoromethyl)pyrazole: Lacks the formyl group, limiting its applications in condensation reactions.

Biological Activity

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrazole ring substituted with a trifluoromethyl group and an aldehyde functional group, contributing to its unique reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties . A study demonstrated that pyrazole compounds can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities . In vitro studies have shown that related compounds can reduce inflammation markers in cell cultures . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The IC50 values for these compounds indicate promising cytotoxic effects, suggesting potential therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression, such as COX and various kinases .

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to anti-inflammatory or anticancer effects .

Case Studies

- Antimicrobial Screening : A series of pyrazole derivatives were tested against multiple pathogens, revealing that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

- Anti-inflammatory Assays : Compounds were evaluated using carrageenan-induced edema models in mice, showing significant reductions in swelling comparable to standard anti-inflammatory drugs .

- Anticancer Evaluations : In vitro studies demonstrated that the compound induces cell cycle arrest and apoptosis in various cancer cell lines, with IC50 values ranging from 25 µM to 50 µM depending on the specific derivative tested .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 1-Methyl-3-trifluoromethyl-pyrazole | Low | Moderate | Moderate |

| 1-Acetyl-3,5-diphenyl-pyrazole | High | Significant | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde?

- Methodology :

- Nucleophilic substitution : React 1-aryl-5-chloro-pyrazole-4-carbaldehyde precursors with phenol derivatives using K₂CO₃ as a base catalyst (e.g., 3-methyl-5-aryloxy-1-aryl-pyrazole-4-carbaldehyde synthesis) .

- Formaldehyde introduction : Alkaline conditions (e.g., NaOH) facilitate the reaction of trifluoromethyl-substituted pyrazoles with formaldehyde to install the aldehyde group at the 4-position .

- Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients.

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography : Use SHELXL for crystal structure refinement and ORTEP-3 for graphical representation of bond lengths/angles .

- Spectroscopy : Confirm aldehyde functionality via IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (aldehyde carbon ~190 ppm) .

- Validation : Compare experimental data with computational predictions (e.g., DFT) for electronic structure validation.

Q. What safety protocols are recommended during handling?

- Guidelines :

- Use fume hoods to avoid inhalation of vapors/dust.

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in pyrazole derivatives?

- Electronic effects : The -CF₃ group exerts a strong electron-withdrawing inductive effect, altering nucleophilic/electrophilic reactivity. For example, it can suppress expected cyclization pathways in hydrazone reactions, leading to β-chlorovinyl aldehyde byproducts instead of pyrazole-4-carbaldehydes .

- Case study : In Vilsmeier-Haack reactions, the -CF₃ group stabilizes iminium intermediates, requiring optimized acid catalysts (e.g., POCl₃/DMF) for regioselective formylation .

Q. How can computational methods aid in predicting reactivity or bioactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group at C4 is highly electrophilic, making it reactive toward nucleophilic oxime formation .

- Molecular docking : Screen derivatives for binding affinity with cancer targets (e.g., BAX or Caspase-3) using PyMOL or AutoDock .

Q. What strategies optimize yield in Suzuki-Miyaura coupling reactions involving pyrazole-boronic acids?

- Catalyst selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid for cross-coupling with aryl halides .

- Solvent system : Employ THF/H₂O (3:1) at 80°C under inert atmosphere (N₂/Ar).

- Yield improvement : Add Cs₂CO₃ as a base to enhance transmetallation efficiency .

Q. How is the compound evaluated for anticancer activity?

- In vitro assays :

- Cell viability : Treat SKBR-3 breast cancer cells with 50–150 µg/mL of the compound for 12–24 hours; assess via MTT assay .

- Apoptosis markers : Use immunostaining to quantify BAX, Caspase-3/8/9 expression post-treatment .

- Structure-activity relationship (SAR) : Modify the propyl chain or aldehyde group to enhance cytotoxicity while minimizing off-target effects .

Q. What challenges arise in crystallizing trifluoromethyl-substituted pyrazoles?

- Crystallization issues : The -CF₃ group can disrupt crystal packing due to steric bulk and polarity.

- Solutions :

- Use slow evaporation with dichloromethane/hexane mixtures.

- Co-crystallize with hydrogen-bond donors (e.g., oximes) to stabilize the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.